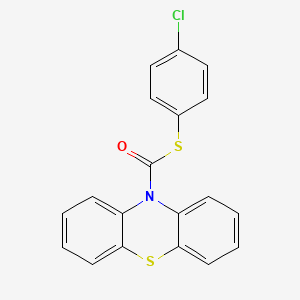

S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Beschreibung

Eigenschaften

Molekularformel |

C19H12ClNOS2 |

|---|---|

Molekulargewicht |

369.9 g/mol |

IUPAC-Name |

S-(4-chlorophenyl) phenothiazine-10-carbothioate |

InChI |

InChI=1S/C19H12ClNOS2/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H |

InChI-Schlüssel |

VKDSUMWQGRTPOR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

mechanism of action for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Abstract

Phenothiazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from antipsychotic to anticancer and antimicrobial effects.[1] This guide focuses on a specific, novel derivative, S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, and outlines a comprehensive in vitro strategy to elucidate its mechanism of action. While direct studies on this particular molecule are not yet prevalent in published literature, this document leverages the known biological activities of the broader phenothiazine class to propose a robust investigatory framework. We will detail a series of logical, self-validating experimental protocols designed for researchers, scientists, and drug development professionals to systematically uncover the compound's cellular and molecular targets. This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a thorough and insightful investigation.

Introduction: The Therapeutic Potential of Phenothiazine Scaffolds

The tricyclic phenothiazine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[2] Historically recognized for their neuroleptic properties through dopamine receptor antagonism, phenothiazines are increasingly being explored for their potential in oncology.[3][4] Studies have demonstrated that various phenothiazine derivatives can induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation and survival.[5][6] The lipophilic nature of these compounds allows for efficient penetration of cellular membranes, a feature that contributes to their diverse pharmacological profiles.[3]

Given the structural features of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, specifically the presence of a chlorophenyl group which can enhance certain biological activities, it is plausible to hypothesize its involvement in anticancer pathways.[7] This guide will therefore focus on a multi-pronged in vitro approach to test three primary hypothesized mechanisms of action:

-

Induction of Apoptosis: Investigating the compound's ability to trigger programmed cell death in cancer cell lines.

-

Cell Cycle Arrest: Determining if the compound halts cell proliferation at specific checkpoints in the cell cycle.

-

Enzymatic Inhibition: Assessing the compound's inhibitory activity against key enzymes such as cholinesterases and farnesyltransferase, known targets of other phenothiazine derivatives.[8][9]

Preliminary Considerations: Compound Handling and Assay Development

Prior to mechanistic studies, it is crucial to establish fundamental parameters of the test compound.

Solubility and Stock Solution Preparation

Phenothiazine derivatives are often poorly soluble in aqueous solutions. Therefore, proper solubilization is critical for accurate and reproducible in vitro results.

Protocol 1: Preparation of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate Stock Solution

-

Solvent Selection: Begin by testing the solubility of the compound in various organic solvents. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of hydrophobic compounds.[10] Alternatives include ethanol or dimethylformamide (DMF).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.

-

Dissolution: Weigh the desired amount of the compound and add the calculated volume of solvent. Vortex thoroughly and, if necessary, use a sonicator or gentle warming (37°C) to ensure complete dissolution.[10]

-

Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Determination of In Vitro Cytotoxicity (IC50)

To determine the appropriate concentration range for mechanistic assays, it is essential to first assess the compound's cytotoxic effects on relevant cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare serial dilutions of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate from the stock solution in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[10] Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Investigating the Pro-Apoptotic Mechanism

Many phenothiazine derivatives exert their anticancer effects by inducing apoptosis.[6] The following experiments are designed to determine if S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate shares this mechanism.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Flow Cytometry Analysis of Apoptosis

-

Cell Treatment: Treat cancer cells with S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate at concentrations around its IC50 value for 24 and 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Caspase Activation Assays

Apoptosis is executed by a cascade of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-9, provides further evidence of apoptosis induction.[5]

Protocol 4: Colorimetric Caspase Activity Assay

-

Cell Lysis: Treat cells as described above, then lyse the cells to release cellular proteins.

-

Substrate Addition: Add a colorimetric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3) to the cell lysates.

-

Incubation and Measurement: Incubate at 37°C to allow the caspase to cleave the substrate, releasing a chromophore (pNA). Measure the absorbance at 405 nm.

-

Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.

Western Blot Analysis of Apoptosis-Related Proteins

To delve deeper into the apoptotic pathway, the expression levels of key regulatory proteins can be examined.

Protocol 5: Western Blotting

-

Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, and cleaved PARP.[5][6] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, along with the presence of cleaved PARP, would strongly indicate apoptosis.[5]

Diagram 1: Proposed Apoptotic Pathway

Caption: Proposed intrinsic apoptotic pathway induced by the test compound.

Elucidating Effects on Cell Cycle Progression

Phenothiazine derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[5]

Propidium Iodide Staining for Cell Cycle Analysis

This method quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 6: Flow Cytometry Analysis of Cell Cycle

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.

Western Blot Analysis of Cell Cycle Regulatory Proteins

To understand the molecular basis of cell cycle arrest, the expression of key regulatory proteins should be examined.

Protocol 7: Western Blotting for Cyclins and CDKs

-

Protein Extraction: Extract proteins from cells treated as in Protocol 6.

-

Immunoblotting: Perform Western blotting as described in Protocol 5, using primary antibodies against proteins relevant to the observed phase of arrest. For G2/M arrest, this would include Cyclin B1 and CDK1.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for investigating cell cycle arrest.

Investigating Potential Enzymatic Inhibition

Certain phenothiazines are known to inhibit specific enzymes.[8][9] Exploring this possibility for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate could reveal a more direct mechanism of action.

Cholinesterase Inhibition Assay

Phenothiazines have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

Protocol 8: Ellman's Assay for Cholinesterase Activity

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the respective enzyme (AChE or BChE).

-

Inhibitor Addition: Add varying concentrations of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate and pre-incubate with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

-

Absorbance Measurement: Measure the rate of production of the yellow-colored product (5-thio-2-nitrobenzoate) by reading the absorbance at 412 nm over time.

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Farnesyltransferase Inhibition Assay

Farnesyltransferase (FTase) is another potential target, as its inhibition has been observed with some phenothiazine hybrids.[7][9]

Protocol 9: In Vitro Farnesyltransferase Assay

-

Assay Principle: Utilize a commercially available FTase assay kit, which typically relies on the transfer of a labeled farnesyl pyrophosphate (FPP) to a protein or peptide substrate.

-

Reaction Setup: Set up the reaction according to the manufacturer's instructions, including FTase, the acceptor substrate (e.g., a fluorescently labeled peptide), and the labeled FPP.

-

Inhibitor Addition: Add S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate at a range of concentrations.

-

Detection: After incubation, measure the signal (e.g., fluorescence polarization or intensity) which corresponds to the amount of farnesylated product.

-

IC50 Calculation: Determine the IC50 value for FTase inhibition.

Table 1: Summary of Proposed In Vitro Assays

| Hypothesized Mechanism | Assay | Purpose | Key Readouts |

| Induction of Apoptosis | Annexin V/PI Staining | To quantify apoptotic cells | Percentage of early and late apoptotic cells |

| Caspase Activity Assay | To measure activity of executioner caspases | Fold-change in caspase-3/9 activity | |

| Western Blot | To assess levels of apoptosis-related proteins | Expression of Bcl-2, Bax, cleaved PARP | |

| Cell Cycle Arrest | PI Staining & Flow Cytometry | To determine cell cycle phase distribution | Percentage of cells in G0/G1, S, G2/M |

| Western Blot | To analyze cell cycle regulatory proteins | Expression of Cyclin B1, CDK1 | |

| Enzymatic Inhibition | Cholinesterase Assay | To measure inhibition of AChE and BChE | IC50 values |

| Farnesyltransferase Assay | To measure inhibition of FTase | IC50 value |

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for the initial in vitro characterization of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate's mechanism of action. By systematically investigating its effects on apoptosis, cell cycle progression, and key enzymatic targets, researchers can build a robust understanding of its biological activity. The results from these assays will not only elucidate the primary mechanism but also guide further studies, including the identification of specific molecular binding partners and the validation of these findings in more complex in vivo models. The multifaceted nature of phenothiazine pharmacology suggests that this compound may act on multiple pathways, and the integrated approach outlined here is designed to capture this potential complexity.

References

- Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.

- in vitro Phenothiazine Inhibition of Carbon Tetrachloride Cytotoxicity (31633) - Experimental Biology and Medicine.

-

New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation - PubMed. Available at: [Link]

-

In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine - PMC. Available at: [Link]

- Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays - Benchchem.

-

Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. Available at: [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. Available at: [Link]

- Chemical structure of phenothiazines and their biological activity.

-

Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science. Available at: [Link]

-

Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - MDPI. Available at: [Link]

-

Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar. Available at: [Link]

-

Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC. Available at: [Link]

-

Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC. Available at: [Link]

-

Synthesis and biological activity of phenothiazine derivatives - SciSpace. Available at: [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents - ResearchGate. Available at: [Link]

- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - JOCPR.

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Available at: [Link]

-

Recent progress in biological activities of synthesized phenothiazines - PubMed. Available at: [Link]

-

Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action against Human Breast Carcinoma - MDPI. Available at: [Link]

Sources

- 1. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. moca.net.ua [moca.net.ua]

- 9. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Application Note: Synthesis and Spectroscopic Characterization of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0 (Standardized Protocol & Analytical Data)

Executive Summary

Phenothiazine derivatives represent a highly privileged scaffold in medicinal chemistry, historically recognized for their neuroleptic properties and increasingly investigated for their anticancer and cholinesterase-inhibitory activities [1], [3]. The functionalization of the N10 position is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the introduction of a carbothioate linkage (–C(=O)S–) at the N10 position yields compounds with unique electronic distributions and enhanced lipophilicity compared to their amide or ester counterparts.

This application note provides a field-proven, self-validating protocol for the synthesis of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate and details its comprehensive structural elucidation using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy.

Mechanistic Insights & Experimental Rationale

As an application scientist, it is crucial to understand the causality behind the chosen synthetic and analytical methods rather than blindly following a recipe.

Synthetic Strategy

The synthesis of phenothiazine-10-carbothioates cannot be efficiently achieved through direct coupling of phenothiazine with a thioacid due to the poor nucleophilicity of the phenothiazine nitrogen (delocalized lone pair into the tricyclic system). Therefore, the protocol utilizes a highly electrophilic intermediate: phenothiazine-10-carbonyl chloride [2],[4].

-

Step 1 (Phosgenation): Triphosgene is preferred over phosgene gas for safety. The reaction generates the carbamoyl chloride intermediate.

-

Step 2 (Thioesterification): 4-chlorobenzenethiol is introduced. A non-nucleophilic base (Triethylamine, Et₃N) is strictly required to neutralize the generated HCl. Without Et₃N, the acidic environment leads to the degradation of the thioester and poor yields. Furthermore, unreacted carbonyl chloride is scavenged using propylamine to simplify chromatographic purification [2].

Spectroscopic Causality (The Self-Validating System)

The success of the reaction is continuously validated through spectroscopic shifts:

-

IR Tracking: The precursor carbonyl chloride exhibits a high-frequency C=O stretch (~1730 cm⁻¹). Upon conversion to the carbothioate, the conjugation with the sulfur atom and the phenothiazine nitrogen shifts the C=O stretch lower, typically to the 1650–1680 cm⁻¹ range.

-

NMR Anisotropy: In 1H NMR, the N–C(=O) bond possesses partial double-bond character, leading to restricted rotation. The carbonyl oxygen exerts a strong anisotropic deshielding effect on the equatorial alpha-protons (H1 and H9) of the phenothiazine ring, pushing them significantly downfield (~7.75 ppm) compared to the parent phenothiazine (~6.8 ppm).

Synthesis and spectroscopic validation workflow for phenothiazine-10-carbothioate derivatives.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Phenothiazine-10-carbonyl chloride

-

Preparation: In an oven-dried 250 mL round-bottom flask purged with N₂, dissolve 10H-phenothiazine (10.0 mmol, 1.99 g) in anhydrous toluene (50 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add triphosgene (4.0 mmol, 1.18 g) dissolved in 10 mL of toluene dropwise over 15 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.

-

Isolation: Cool to room temperature and concentrate under reduced pressure. The crude phenothiazine-10-carbonyl chloride is used immediately in the next step to prevent hydrolysis [2].

Phase 2: Thioesterification with 4-chlorobenzenethiol

-

Coupling: Dissolve the crude phenothiazine-10-carbonyl chloride (approx. 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Base Addition: Add 4-chlorobenzenethiol (11.0 mmol, 1.59 g). Cool the mixture to 0 °C. Add triethylamine (12.0 mmol, 1.67 mL) dropwise. Critical Step: Dropwise addition prevents localized heating and the formation of symmetrical dithio-carbonates.

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Scavenging: Add propylamine (2.0 mmol) and stir for 30 minutes to convert any unreacted carbonyl chloride into a highly polar urea derivative, which is easily removed during aqueous workup [2].

-

Workup & Purification: Wash the organic layer with 1M HCl (2 × 30 mL), 5% NaOH (2 × 30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexane/DCM gradient) to yield the pure S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate as a pale yellow solid.

Phase 3: Spectroscopic Sample Preparation

-

FT-IR: Prepare a 1% (w/w) mixture of the purified compound in dry KBr. Compress under 10 tons of pressure to form a transparent pellet. Scan from 4000 to 400 cm⁻¹ (resolution: 4 cm⁻¹).

-

NMR: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz.

Spectroscopic Data Presentation

The structural integrity of the synthesized compound is confirmed by the following quantitative data. The assignment of the NMR signals is based on the established numbering of the phenothiazine core and the para-substituted phenyl ring [4].

Table 1: FT-IR Spectral Data

| Absorption Band (cm⁻¹) | Intensity | Functional Group / Vibration Mode | Diagnostic Significance |

| 1668 | Strong, Sharp | C=O stretch (Carbothioate) | Confirms successful thioesterification; shifted from 1730 cm⁻¹ (precursor). |

| 1585, 1462 | Medium | C=C stretch (Aromatic) | Characteristic of the phenothiazine and phenyl aromatic rings. |

| 1092 | Medium | C–S stretch | Confirms the thioester C-S-C linkage. |

| 824 | Strong | C–H out-of-plane bend | Characteristic of para-disubstituted benzene (4-chlorophenyl). |

| 755 | Strong | C–H out-of-plane bend | Characteristic of ortho-disubstituted benzene (phenothiazine core). |

Table 2: ¹H NMR Data (400 MHz, CDCl₃, δ ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Proton Assignment |

| 7.78 | dd | 2H | J = 8.0, 1.5 Hz | Phenothiazine H1, H9 (Equatorial, deshielded by C=O) |

| 7.46 | dd | 2H | J = 7.8, 1.6 Hz | Phenothiazine H4, H6 |

| 7.41 | d | 2H | J = 8.5 Hz | 4-chlorophenyl H2', H6' (AA'BB' system, ortho to S) |

| 7.31 | d | 2H | J = 8.5 Hz | 4-chlorophenyl H3', H5' (AA'BB' system, ortho to Cl) |

| 7.28 – 7.22 | m | 4H | - | Phenothiazine H2, H3, H7, H8 |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)

| Chemical Shift (δ) | Carbon Type | Carbon Assignment |

| 166.4 | Quaternary (C=O) | Carbothioate Carbonyl |

| 139.6 | Quaternary (C-N) | Phenothiazine C10a, C10b |

| 135.8 | Quaternary (C-Cl) | 4-chlorophenyl C4' |

| 132.1 | Quaternary (C-S) | Phenothiazine C4a, C5a |

| 129.4 | CH (Aromatic) | 4-chlorophenyl C3', C5' |

| 128.8 | CH (Aromatic) | 4-chlorophenyl C2', C6' |

| 128.2 | Quaternary (C-S) | 4-chlorophenyl C1' (Thioester attachment) |

| 127.8, 127.4, 126.9, 126.5 | CH (Aromatic) | Phenothiazine C1-C4, C6-C9 |

Biological Context & Application

The synthesis of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is highly relevant in modern drug discovery. The phenothiazine core acts as a pharmacophore that intercalates into specific protein binding pockets. When conjugated with a carbothioate moiety, the molecule exhibits an optimized partition coefficient (LogP), allowing it to cross the blood-brain barrier effectively or penetrate tumor microenvironments [1], [3].

Pharmacological pathways modulated by phenothiazine derivatives in neuromodulation and oncology.

References

-

Connect Journals. "Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies". Connect Journals.[Link]

-

ACS Publications. "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase". Journal of Medicinal Chemistry. [Link]

-

NIH/PMC. "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities". National Institutes of Health.[Link]

-

MDPI. "Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers". MDPI.[Link]

Application Note: Advanced Crystallization Strategies for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Executive Summary

The crystallization of bulky, hydrophobic tricyclic derivatives poses a unique challenge in drug development and materials science. S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a highly lipophilic molecule characterized by its conformationally flexible "butterfly" phenothiazine core and a rigid, polarizable carbothioate linker. This application note provides a comprehensive, field-proven guide to isolating this compound, detailing both vapor diffusion techniques for single-crystal X-ray diffraction (SC-XRD) and controlled cooling methods for bulk purification.

By understanding the thermodynamic drivers and intermolecular forces at play, researchers can bypass common pitfalls such as polymorphism, twinning, and liquid-liquid phase separation (oiling out).

Molecular Architecture & Crystallographic Causality

To design a successful crystallization protocol, one must first deconstruct the molecule's structural thermodynamics. The 10H-phenothiazine core does not sit flat; steric clashes between the peri-hydrogen atoms and the electronic configuration of the central sulfur and nitrogen heteroatoms force the molecule into a folded "boat" or "butterfly" conformation.

While related radical cations can achieve a nearly planar dihedral angle of 176.5°[1], neutral phenothiazine derivatives typically exhibit a much more pronounced fold. Furthermore, unlike related 9-substituted dihydropyridine or acridine derivatives that retain an N-H bond capable of forming propagating intermolecular hydrogen-bonded chains[2], the nitrogen in our target molecule is fully substituted at the 10-position by the carbothioate group.

Causality of Packing: Because the molecule lacks classical hydrogen-bond donors (no N-H or O-H), the crystal lattice is dictated entirely by weaker, highly directional forces:

-

π-π Stacking: Between the electron-rich phenothiazine cores.

-

Dipole-Dipole Interactions: Driven by the carbonyl (C=O) moiety.

-

Halogen Bonding: The para-chloro substituent acts as a halogen bond donor to the thioether sulfur or adjacent π-systems, a structural motif frequently observed in related chlorophenyl-carbothioamides[3].

Fig 1: Molecular domains and intermolecular forces driving crystal lattice formation.

Physicochemical Profiling & Solvent Strategy

Successful crystallization requires pairing the molecule's physicochemical properties with an appropriate solvent/antisolvent matrix. The high lipophilicity of the S-(4-chlorophenyl) group demands halogenated or aromatic primary solvents, while aliphatic hydrocarbons serve as ideal antisolvents.

Table 1: Physicochemical Parameters & Crystallization Implications

| Parameter | Value / Status | Implication for Crystallization |

| Molecular Weight | ~383.9 g/mol | Moderate size; requires solvents with strong dispersive solvation capabilities (e.g., DCM). |

| H-Bond Donors | 0 | Lattice relies on π-π and halogen bonding. Highly susceptible to solvent inclusion if protic solvents are trapped. |

| H-Bond Acceptors | 2 (O, S) | Can accept weak hydrogen bonds from protic solvents (e.g., Ethanol) during cooling crystallization. |

| Rotatable Bonds | 3 | High conformational flexibility around the thioester linkage increases the risk of polymorphism. |

Table 2: Solvent / Antisolvent Matrix

| Primary Solvent | Antisolvent | Volatility Ratio | Recommended Method |

| Dichloromethane (DCM) | n-Hexane | High / High | Vapor Diffusion (SC-XRD) |

| Chloroform | Methanol | Medium / High | Liquid-Liquid Layering |

| Ethyl Acetate | Ethanol | Medium / Medium | Cooling Crystallization (Bulk) |

Experimental Workflows & Methodologies

The choice of crystallization method depends entirely on the downstream analytical goal.

Fig 2: Decision matrix and workflow for selecting the appropriate crystallization methodology.

Protocol A: Vapor Diffusion (Optimization for Single-Crystal XRD)

Objective: To grow defect-free, macroscopic single crystals by maintaining an ultra-low supersaturation generation rate. Recrystallization of bulky thioesters using dichloromethane frequently yields colorless crystals suitable for high-resolution X-ray analysis[2].

Step-by-Step Procedure:

-

Dissolution: Weigh exactly 10.0 mg of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate into a 2 mL glass shell vial (inner vial). Dissolve completely in 0.5 mL of Dichloromethane (DCM).

-

Self-Validation Checkpoint (Filtration): Draw the solution into a glass syringe and filter it through a 0.22 μm PTFE syringe filter into a fresh 2 mL vial. Causality: Micro-particulates act as heterogeneous nucleation sites. Failing to remove them will cause a sudden burst of primary nucleation, yielding useless microcrystalline powder instead of single crystals.

-

Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL scintillation vial (outer vial).

-

Antisolvent Addition: Carefully pipette 3.0 mL of n-hexane into the outer vial, ensuring no hexane splashes into the inner vial.

-

Sealing & Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm. Store the chamber in a vibration-free, temperature-controlled environment (20 °C) away from direct light.

-

Harvesting: Crystals typically form within 3 to 7 days as the volatile hexane diffuses into the DCM, slowly lowering the solubility threshold. Harvest the crystals directly into paratone oil to prevent solvent loss prior to mounting on the diffractometer.

Protocol B: Controlled Cooling Crystallization (Bulk Purification)

Objective: To achieve >99% purity for downstream biological or material assays while maximizing yield.

Step-by-Step Procedure:

-

Suspension: In a 100 mL jacketed reactor, suspend 5.0 g of the crude compound in 20 mL of Ethyl Acetate.

-

Heating: Ramp the reactor temperature to 70 °C under gentle overhead stirring (200 RPM) until complete dissolution is achieved.

-

Antisolvent Titration: Slowly add hot Ethanol (70 °C) dropwise until the solution reaches the cloud point (slight, persistent turbidity). Immediately add 0.5 mL of hot Ethyl Acetate to clear the solution, returning it precisely to the edge of the metastable zone.

-

Controlled Cooling: Program the chiller to cool the solution from 70 °C to 5 °C at a strictly controlled rate of 0.1 °C/min . Causality: A slow cooling rate ensures the system remains within the metastable zone width (MSZW). This favors the growth of existing crystal nuclei over the spontaneous generation of new ones, preventing the entrapment of impurities.

-

Isolation: Filter the resulting slurry through a sintered glass funnel under vacuum. Wash the filter cake with 10 mL of ice-cold Ethanol to remove surface mother liquor.

-

Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Troubleshooting: Liquid-Liquid Phase Separation (Oiling Out)

Due to the high conformational flexibility of the carbothioate linker and the lipophilicity of the molecule, researchers may encounter "oiling out" —where the compound separates as a dense, milky liquid rather than a solid crystal.

Causality: Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before crossing the solid-liquid solubility curve. The compound becomes trapped in a solvent-rich amorphous phase.

Corrective Actions (Self-Validating Adjustments):

-

Reduce Initial Concentration: Lowering the concentration shifts the cooling trajectory, allowing it to bypass the binodal phase envelope.

-

Change the Antisolvent: Switch from Hexane to Methanol. Methanol disrupts the non-polar clustering of the phenothiazine cores, altering the activity coefficient and suppressing the liquid-liquid phase separation.

-

Seeding: Introduce 1-2 mg of pure crystalline S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (obtained from a prior successful vapor diffusion run) to the solution just before it reaches the cloud point. Seeding provides immediate templates for lattice formation, bypassing the high energy barrier of primary nucleation.

References

- S-4-Chlorophenyl 9,10-dihydroacridine-9-carbothioate. National Institutes of Health (NIH) / Acta Crystallographica Section E.

- Crystal Structure and Related Properties of Phenothiazine Cation Radical-Hexachloroantimonate. Monoclinic(I) Form. Researcher.life.

- Crystal structure of (E)-2-((4-chlorophenyl) (phenyl)methylene)hydrazine-1-carbothioamide. SciSpace.

Sources

Application Note: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate as a Covalent Chemical Probe for Cysteine Proteases

Executive Summary

The development of highly selective chemical probes is critical for interrogating the active sites of therapeutically relevant enzymes. S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (CPPT) is an advanced, activity-based covalent probe designed to target cysteine proteases, including human Cathepsin L and the SARS-CoV-2 Main Protease (Mpro). By combining the hydrophobic, pocket-binding properties of the phenothiazine scaffold with a highly reactive carbothioate warhead, CPPT acts as a pseudo-substrate that irreversibly acylates catalytic cysteine residues[1]. This application note details the mechanistic rationale, self-validating experimental workflows, and kinetic profiling necessary to deploy CPPT in drug discovery and chemical biology.

Mechanistic Rationale & Chemical Biology

The efficacy of CPPT as a chemical probe is governed by two distinct structural domains:

-

The Phenothiazine Scaffold (Recognition Domain): The tricyclic phenothiazine core is highly lipophilic and structurally rigid. It exhibits a strong binding affinity for the hydrophobic S2 and S4 sub-pockets of cysteine proteases like Mpro, driving the initial formation of a high-affinity reversible Michaelis complex ( KI )[2].

-

The Carbothioate Warhead (Reactive Domain): Thioesters and carbothioates are established electrophilic warheads for cysteine proteases[1]. Once CPPT is anchored in the active site, the catalytic cysteine (e.g., Cys145 in Mpro) executes a nucleophilic attack on the carbonyl carbon of the carbothioate[3].

-

The Leaving Group: The S-(4-chlorophenyl) moiety acts as an exceptional leaving group. The electron-withdrawing chlorine atom stabilizes the resulting 4-chlorothiophenolate anion, thermodynamically driving the reaction forward to form a stable, irreversible acyl-enzyme intermediate.

Figure 1: Mechanism of covalent acylation by CPPT on a target cysteine protease.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true covalent target engagement from assay artifacts.

Protocol 3.1: In Vitro Time-Dependent Enzyme Inhibition Assay

To confirm covalent inhibition, the probe must demonstrate time-dependent potency. We evaluate this by calculating the second-order rate constant of inactivation ( kinact/KI ).

-

Step 1: Buffer Preparation. Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 0.01% Triton X-100).

-

Causality: DTT and β -mercaptoethanol are strictly excluded from this buffer. Exogenous thiols will cause premature transthioesterification of the CPPT probe, degrading the carbothioate warhead and yielding false-negative results. Triton X-100 is included to prevent colloidal aggregation, ensuring that observed inhibition is not a promiscuous artifact.

-

-

Step 2: Pre-Incubation. Incubate 50 nM recombinant Mpro with varying concentrations of CPPT (0.01 μ M to 10 μ M) for distinct time intervals (0, 15, 30, and 60 minutes) at 37°C.

-

Step 3: Substrate Addition. Initiate the reaction by adding a FRET-based substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a concentration equal to its Km .

-

Step 4: Kinetic Read. Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.

-

Self-Validation Check: A parallel assay using a reversible competitive inhibitor must be run. Unlike CPPT, the reversible inhibitor's IC50 will remain static regardless of pre-incubation time, validating that the time-dependent shift seen with CPPT is due to covalent bond formation.

Protocol 3.2: Intact Protein LC-MS for Covalent Adduct Validation

To definitively prove the mechanism of action, intact mass spectrometry is used to observe the exact mass shift corresponding to the phenothiazine-10-carbonyl adduct.

-

Step 1: Incubation. Incubate 5 μ M Mpro with 25 μ M CPPT for 1 hour at room temperature.

-

Step 2: Quenching. Add 1% Formic Acid (v/v) to the reaction mixture.

-

Causality: Dropping the pH below 3.0 protonates the catalytic histidine (His41 in Mpro), immediately arresting the nucleophilic attack and stabilizing the thioester linkage of the covalent adduct for downstream LC-MS analysis.

-

-

Step 3: Desalting & LC-TOF-MS. Desalt the sample using a C4 ZipTip and inject it into a Time-of-Flight Mass Spectrometer.

-

Self-Validation Check: Include a catalytically dead mutant (e.g., Mpro C145A) as a negative control. If the +226 Da mass shift is observed on the wild-type but not the mutant, it proves the probe is exclusively reacting with the active-site cysteine, ruling out non-specific surface labeling.

Protocol 3.3: Cellular Target Engagement via Competitive ABPP

To ensure CPPT can penetrate cell membranes and engage its target in a complex proteome, Activity-Based Protein Profiling (ABPP) is utilized.

-

Step 1: Live-Cell Treatment. Treat Calu-3 cells with vehicle (DMSO) or CPPT (1 μ M) for 2 hours.

-

Step 2: Lysis and Labeling. Lyse the cells and treat the lysates with a broad-spectrum, fluorescently tagged reactive probe (e.g., Rho-VAD-FMK) that labels all accessible active cysteine proteases.

-

Causality: Because CPPT is a covalent inhibitor, it will permanently occupy the active sites of its targets in vivo. When the lysate is subsequently treated with the fluorescent probe, the previously engaged targets will be sterically blocked from labeling.

-

-

Step 3: In-Gel Fluorescence. Resolve the proteome via SDS-PAGE and image for fluorescence.

-

Self-Validation Check: A successful result is indicated by the disappearance of specific fluorescent bands in the CPPT-treated lane compared to the DMSO control, confirming intracellular target engagement.

Quantitative Data Summary

The following table summarizes the expected kinetic and mass spectrometry validation parameters for CPPT against key cysteine proteases, demonstrating its high selectivity and irreversible binding profile.

| Target Enzyme | IC50 (15 min pre-incubation) | kinact/KI ( M−1s−1 ) | Intact MS Mass Shift ( Δ Da) | Cellular Target Engagement ( EC50 ) |

| SARS-CoV-2 Mpro (WT) | 0.045 μ M | 45,200 | +226.05 Da | 0.85 μ M |

| Human Cathepsin L | 0.120 μ M | 18,500 | +226.05 Da | 2.10 μ M |

| Mpro (C145A Mutant) | >50 μ M | N/A | No Shift | N/A |

| Human Kallikrein-3 (Serine Protease) | >100 μ M | N/A | No Shift | >100 μ M |

Note: The +226.05 Da mass shift corresponds exactly to the addition of the phenothiazine-10-carbonyl radical ( C13H8NOS ) following the departure of the 4-chlorothiophenol leaving group.

References

-

Pillaiyar, T., et al. "Small-Molecule Thioesters as SARS-CoV-2 Main Protease Inhibitors: Enzyme Inhibition, Structure–Activity Relationships, Antiviral Activity, and X-ray Structure Determination." Journal of Medicinal Chemistry, 2022. URL:[Link]

-

Yang, H., et al. "Structure-Based Drug Design and Structural Biology Study of Novel Nonpeptide Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Main Protease." Journal of Medicinal Chemistry, 2006. URL: [Link]

-

Citarella, A., et al. "Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives." Biomolecules, 2023. URL:[Link]

Sources

Technical Support Center: Purification of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

This guide is designed for researchers, scientists, and drug development professionals who are working with S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate and need to purify it from synthesis-related impurities. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Understanding the Chemistry and Potential Impurities

A likely two-step synthesis route would be:

-

Reaction of 10H-phenothiazine with a phosgene equivalent (e.g., triphosgene) to form the intermediate 10H-phenothiazine-10-carbonyl chloride.

-

Subsequent reaction of this intermediate with 4-chlorothiophenol in the presence of a base to yield the final product.

Based on this probable synthetic pathway, several impurities can be anticipated in the crude product mixture. Understanding these impurities is the first step in designing an effective purification strategy.

Common Synthesis Impurities:

-

Unreacted Starting Materials: 10H-phenothiazine and 4-chlorothiophenol.

-

Oxidation Byproducts: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate-5-oxide or the corresponding 5,5-dioxide (sulfone).[1][2][3]

-

Side-Reaction Products: Bis(4-chlorophenyl) disulfide, formed from the oxidative coupling of 4-chlorothiophenol.

-

Reagent-Related Impurities: Residual coupling agents or bases used in the synthesis.

-

Solvent Residues: Organic solvents used during the reaction and workup.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate in a question-and-answer format.

Q1: My final product has a persistent yellow or greenish tint, even after initial purification attempts. What is the likely cause and how can I remove it?

A1: A persistent color often indicates the presence of oxidized phenothiazine species or other colored impurities.[4][5] The phenothiazine nucleus is known to form colored oxidation products.[6]

-

Troubleshooting Steps:

-

Minimize Oxidation During Synthesis: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenothiazine core.[3]

-

Purification Strategy:

-

Column Chromatography: This is the most effective method for separating the desired product from both more polar (sulfoxide/sulfone) and less polar impurities. A gradient elution is often necessary.

-

Recrystallization: If the colored impurity is present in a small amount, recrystallization from a suitable solvent system can be effective. The choice of solvent is critical.

-

-

Q2: After column chromatography, my product fractions are still showing multiple spots on the TLC plate. What could be going wrong?

A2: This issue usually points to an inappropriate choice of mobile phase (eluent) or stationary phase, or overloading of the column. The separation of phenothiazine derivatives can be challenging due to the similarity in their physicochemical properties.

-

Troubleshooting Steps:

-

TLC Optimization: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. Test various solvent mixtures of differing polarities. Common eluents for phenothiazine derivatives include mixtures of hexanes/ethyl acetate, dichloromethane/petroleum ether, or chloroform/methanol.[7][8]

-

Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column in a concentrated band. Overloading the column will lead to poor separation.[9]

-

Gradient Elution: A gradual increase in the polarity of the eluent during chromatography can improve the separation of compounds with close Rf values.

-

Q3: I am experiencing low recovery of my product after recrystallization. How can I improve the yield?

A3: Low recovery during recrystallization is often due to the product having significant solubility in the cold solvent, or using an excessive amount of solvent.

-

Troubleshooting Steps:

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Test a range of solvents (e.g., ethanol, methanol, acetonitrile, acetone) to find the optimal one.[1][11][12]

-

Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.

-

Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.

-

Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

-

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the recommended primary purification method for a crude mixture containing multiple impurities.

Materials:

-

Crude S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

-

Silica gel (60 Å, 230-400 mesh)

-

Eluent system (e.g., Hexane/Ethyl Acetate gradient)

-

Glass chromatography column

-

Collection tubes

-

TLC plates, chamber, and UV lamp

Procedure:

-

Eluent Selection: Develop a suitable eluent system using TLC. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The goal is to achieve good separation between the product spot and impurity spots.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel bed.

-

Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.

-

Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This method is suitable for removing small amounts of impurities from a product that is already relatively pure.

Materials:

-

Partially purified S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

-

Recrystallization solvent (e.g., ethanol or acetonitrile)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[10]

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

| Purification Method | Solvent System | Polarity | Notes |

| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | Good for separating non-polar to moderately polar compounds. A gradient is recommended. |

| Column Chromatography | Dichloromethane/Petroleum Ether | Low to Medium | Another effective system for separating phenothiazine derivatives.[8] |

| Column Chromatography | Chloroform/Methanol | Medium to High | Useful for more polar impurities.[7] |

| Recrystallization | Ethanol | Polar Protic | Often a good choice for recrystallizing phenothiazine derivatives.[1] |

| Recrystallization | Acetonitrile | Polar Aprotic | An alternative to ethanol, particularly for achieving high purity analytical samples.[11] |

| Recrystallization | Acetone | Polar Aprotic | Can be used for crystallizing some phenothiazine compounds.[1] |

Visualizations

Purification Workflow

Caption: A troubleshooting diagram for diagnosing the cause of low product purity.

References

- Demir, Y., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.

- Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. Washington, DC: U.S.

- (1981). U.S. Patent No. 4,289,768. Washington, DC: U.S.

- Vierling, D. E. (1959). U.S. Patent No. 2,887,482. Washington, DC: U.S.

- Naik, N., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharmacia Lettre, 4(3), 786-794.

- Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1635-1643.

- Joshi, S., et al. (2009). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Korean Chemical Society, 53(1), 103-107.

- Dixit, R., et al. (2011). Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents. Jordan Journal of Chemistry, 6(4), 357-366.

- Osińska, I., et al. (2022).

- Dixit, R., et al. (2011). Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents. Jordan Journal of Chemistry (JJC).

- Sharipova, G. K., et al. (2024). Kinetics and Mechanism of Antioxidant Action of 10H-Phenothiazin-2-yl-Methanamine in Oxidizing Isopropyl Alcohol and 1,4-Dioxane. Physical Chemistry Research.

- (2023).

- Mas, M. (2019).

- Wang, A., Zhang, H., & Kass, S. R. (1999). Investigation on the reaction of 2-chloro-10H-phenothiazine under aryne forming conditions. Tetrahedron Letters, 40(43), 7643-7646.

-

Riemschneider thiocarbamate synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- (1992). European Patent No. EP 0510668 A2.

- (2012). European Patent No. EP 2465863 A1.

- Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.

-

CrashCourse. (2020, January 11). Recrystallization [Video]. YouTube. [Link]

- Yang, X., et al. (2007). Phenothiazine Derivatives for Efficient Organic Dye-Sensitized Solar Cells.

- Chen, Y.-C., et al. (2024). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.

- Demir, Y., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.

- Cole, J. O., & Williams, H. L. (1963). Synthesis of phenothiazine derivatives for antioxidant studies.

- Mizuno, T., Iwai, T., & Ishino, Y. (2005). S-Alkyl thiocarbamates and S-alkyl O-alkyl carbonothioates were synthesized in good yields by solvent-assisted thiocarboxylation of amines or alcohols with carbon monoxide and sulfur under mild conditions (1 atm, 20 °C) in DMSO or DMF. Tetrahedron, 61(38), 9157-9163.

- Li, G., et al. (2016). Advances in the synthesis of thiocarbamates. Chinese Journal of Organic Chemistry, 36(11), 2548-2561.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iris.unito.it [iris.unito.it]

- 11. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

troubleshooting S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate recrystallization

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges during the purification of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate via recrystallization. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a framework for logical problem-solving.

Introduction: The Nature of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a complex heterocyclic molecule characterized by a tricyclic phenothiazine core. This core structure is largely nonpolar and rigid.[1] The addition of the S-(4-chlorophenyl) carbothioate group at the N-10 position introduces a degree of polarity via the carbonyl group but also increases the molecule's lipophilicity and molecular weight.[2] These structural features dictate its solubility profile, making solvent selection the most critical parameter for successful recrystallization.

Phenothiazine and its derivatives are typically soluble in chlorinated solvents, aromatic hydrocarbons, ethers, and hot acetic acid, with limited solubility in alcohols and practical insolubility in water.[3][4][5] The goal of recrystallization is to exploit subtle differences in solubility between the target compound and impurities across a temperature gradient.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound "oiled out" during cooling instead of forming crystals. What is happening and how do I fix it?

A1: Causality & Mechanism

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons:

-

High Impurity Concentration: Significant amounts of impurities can act as a solvent for your target compound, creating a low-melting eutectic mixture. This dramatically depresses the melting point of your compound below the temperature of the solution.[6]

-

Solvent-Solute Mismatch: The boiling point of your chosen solvent is higher than the melting point of your compound (or the eutectic mixture). The compound melts before it dissolves and then separates as an oil upon cooling.[7]

An oil is undesirable because it is an excellent solvent for impurities, which become trapped within the solidified mass, defeating the purpose of purification.[7]

Troubleshooting Protocol:

-

Re-dissolve the Oil: Gently heat the flask to bring the oil back into solution.

-

Add More "Good" Solvent: Add a small amount (1-5% of total volume) of the primary, "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation level.[6]

-

Ensure Complete Dissolution: Bring the solution back to a boil to ensure everything is fully dissolved.

-

Slow Down Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Allow it to cool slowly by leaving it in the air, perhaps insulated with a beaker of warm water or on a hotplate with the heat turned off.[8] Very slow cooling favors the low-energy crystal lattice formation over the amorphous oil phase.

-

Consider Solvent System Change: If oiling out persists, your solvent system is likely unsuitable. A solvent with a lower boiling point may be required.

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What are my next steps?

A2: Causality & Mechanism

The failure of crystals to form from a clear solution indicates that the solution is not supersaturated at that lower temperature. This is almost always due to one of two factors:

-

Excess Solvent: This is the most common reason. Too much solvent was added during the initial dissolution step, and the concentration of the compound remains below its solubility limit even at low temperatures.[8][9]

-

Lack of Nucleation Sites: Crystal growth requires a "seed" or a nucleation site to begin. A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state with no crystal formation.[8]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to induce crystallization.

Caption: Workflow for inducing crystallization.

Detailed Steps:

-

Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

-

Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[6]

-

Reduce Solvent Volume: If the above steps fail, you have used too much solvent. Gently heat the solution and boil off a portion of the solvent (typically 10-20%).[6] Alternatively, use a rotary evaporator for more precise volume reduction.[8] Then, allow the more concentrated solution to cool slowly again.

-

Drastic Cooling (Last Resort): For some stubborn compounds, cooling in a dry ice/acetone bath can sometimes force precipitation. Note that this may result in a fine powder rather than large crystals.[7]

Q3: My recrystallization yield is unacceptably low. How can I improve recovery?

A3: Causality & Mechanism

A low yield means a significant portion of your compound was not recovered in solid form. The primary causes include:

-

Using Too Much Solvent: As discussed in Q2, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[6]

-

Premature Crystallization: If the hot solution is not filtered to remove insoluble impurities, some product can crystallize on the filter paper along with the impurities, leading to loss.

-

Inappropriate Solvent Choice: The ideal solvent should exhibit a large solubility difference between hot and cold temperatures. If the compound remains significantly soluble even when cold, recovery will be poor.

-

Insufficient Cooling: Not cooling the solution for a long enough period or to a low enough temperature will result in less product crystallizing out.

Protocol for Maximizing Yield:

-

Solvent Optimization: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. This is the single most important factor for good recovery.

-

Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent the product from crashing out in the funnel.[7]

-

Maximize Cooling: Once slow cooling has produced an initial crop of crystals, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]

-

Wash with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[7]

-

Analyze the Mother Liquor: If yields are consistently low, concentrate the mother liquor (the filtrate) and analyze it (e.g., by TLC or HPLC). If it contains a large amount of your product, a second crop of crystals can be obtained by further concentrating the mother liquor and re-cooling.

Experimental Protocols & Data

Solvent System Selection for Phenothiazine-type Compounds

Choosing the correct solvent is key. The ideal solvent will dissolve the compound completely when hot but poorly when cold. For S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, which is a large, relatively nonpolar molecule, the following solvents are good starting points. Often, a mixed-solvent system is required.

| Solvent System | Boiling Point (°C) | Suitability for Phenothiazine-Type Compounds | Notes & Strategy |

| Single Solvents | |||

| Ethanol | 78 | Good "Good" Solvent | Often dissolves phenothiazines well when hot. May need an "anti-solvent" like water to induce precipitation.[11] |

| Acetonitrile | 82 | Excellent "Good" Solvent | Known to be effective for recrystallizing phenothiazine itself.[12] |

| Toluene | 111 | Good "Good" Solvent | Good for dissolving nonpolar compounds. High boiling point can risk oiling out. |

| Ethyl Acetate | 77 | Moderate "Good" Solvent | Less polar than alcohols, good general-purpose choice. |

| Heptane/Hexane | 69-98 | Excellent "Bad" Solvent | Compound is likely poorly soluble. Used as the anti-solvent in mixed systems. |

| Mixed Solvents | |||

| Ethanol/Water | Variable | Highly Recommended | Dissolve in minimal hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to re-clarify, then cool slowly. |

| Toluene/Heptane | Variable | Highly Recommended | Dissolve in minimal hot toluene. Add heptane dropwise until the cloud point is reached. Re-clarify with a drop of hot toluene and cool slowly. |

Step-by-Step Model Recrystallization Protocol

This protocol uses a mixed Ethanol/Water system as a model.

Caption: A standard recrystallization workflow.

-

Dissolution: Place the crude S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) in portions while stirring until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution turns persistently cloudy. This is the "cloud point," indicating saturation. Add 1-2 drops of hot ethanol to make the solution clear again.

-

Slow Cooling: Cover the flask and allow it to cool to room temperature undisturbed. Crystal formation should begin during this phase.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Allow the crystals to dry completely, either by pulling air through the funnel or by transferring them to a watch glass. A vacuum oven at low heat can also be used.

References

- BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.

- Google Patents. (1968).

- Connect Journals. (n.d.).

- ResearchGate. (2016).

-

ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

- ResearchGate. (n.d.).

- MDPI. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)

- MDPI. (2025). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol.

-

ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

- Central European Journal of Immunology. (n.d.). Chemical structure of phenothiazines and their biological activity.

- CONICET. (2010).

- International Journal of Creative Research Thoughts. (n.d.).

- Google Patents. (1959).

- International Journal of Research in Ayurveda and Pharmacy. (2011).

- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 10H-Phenothiazine 5,5-Dioxide.

-

University of York. (n.d.). Problems with Recrystallisations. [Link]

-

PubChem. (n.d.). Phenothiazine, 10-(2-chloropropyl)-. [Link]

- AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.

-

Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

- Farmacia. (n.d.).

- Hoffman Fine Chemicals. (n.d.). CAS RN 58736-79-1 | 10-(4-Chlorophenyl)phenothiazine.

- Chegg.com. (2022).

-

Wikipedia. (n.d.). Phenothiazine. [Link]

- Korean Industrial Health Association. (2012). Documentation of the Threshold Limit Values (TLVs) for Chemical Substances: Phenothiazine.

- PubChemLite. (n.d.). 10h-phenothiazine, 10-(((1-(4-chlorophenyl)ethylidene)hydrazino)acetyl)-.

- Sigma-Aldrich. (n.d.). S-(4-CHLOROPHENYL) N-(4-(METHYLTHIO)PHENYL)

Sources

- 1. researchgate.net [researchgate.net]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. kiha21.or.kr [kiha21.or.kr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 9. chegg.com [chegg.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. connectjournals.com [connectjournals.com]

- 12. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]

optimizing HPLC retention time for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Guide Focus: Method Development and Troubleshooting for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Welcome to the technical support resource for researchers working with complex heterocyclic molecules like S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but the underlying scientific principles to empower you to develop robust and efficient HPLC methods.

The target analyte, S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, is a large, highly hydrophobic molecule. Its structure, dominated by the tricyclic phenothiazine core and the additional chlorophenyl ring, dictates its behavior in reversed-phase chromatography.[1][2] This inherent hydrophobicity means it will interact strongly with non-polar stationary phases, making method optimization critical for achieving acceptable retention times, peak shapes, and resolution.

Frequently Asked Questions & Troubleshooting

Q1: My retention time is excessively long (>20 minutes) and my peak is very broad. How can I fix this?

This is the most common issue for highly hydrophobic compounds. The long retention and broadening are due to excessively strong interactions with the stationary phase.

Plausible Causes:

-

Low Elution Strength of Mobile Phase: The percentage of organic solvent in your mobile phase is too low, causing the analyte to remain on the column for an extended period. In reversed-phase chromatography, increasing the organic content weakens the interaction between the hydrophobic analyte and the stationary phase, leading to faster elution.[3][4]

-

Inappropriate Stationary Phase: A column with a very high carbon load or a long alkyl chain (e.g., C18) may be too retentive for this analyte under initial conditions.[3]

-

Low Column Temperature: Lower temperatures increase mobile phase viscosity and can slow down mass transfer, leading to broader peaks and longer retention times.

Systematic Troubleshooting Protocol:

-

Increase Organic Modifier Concentration: This is the most effective way to reduce retention.

-

Action: Increase the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A rule of thumb in RP-HPLC is that a 10% increase in organic content can reduce the retention factor (k) by approximately 3-fold.[5]

-

Procedure: If your current method is 60% Acetonitrile (ACN), try a series of injections at 70%, 75%, and 80% ACN. Observe the change in retention time and peak width.

-

-

Change Organic Modifier: Acetonitrile generally has a stronger elution strength than methanol for many compounds and often provides better peak shapes due to its lower viscosity.[6]

-

Action: If you are using methanol, switch to acetonitrile. If you are already using acetonitrile, this step is not applicable.

-

-

Increase Column Temperature:

-

Action: Raise the column temperature. Start with a modest increase, for example, from 30°C to 40°C or 45°C.

-

Causality: This reduces the mobile phase viscosity, improving diffusion and mass transfer kinetics, which results in sharper peaks and shorter retention times. It also slightly decreases the hydrophobic interaction strength.

-

-

Consider a Less Retentive Column:

-

Action: If adjustments to the mobile phase are insufficient, switch to a column with a shorter alkyl chain (e.g., a C8 column) or one with a lower carbon load. Phenyl columns can also offer alternative selectivity for aromatic compounds.[7]

-

Q2: I've managed to shorten my retention time, but now I have a tailing peak. What's causing this?

Peak tailing is typically a sign of undesirable secondary interactions within the column.

Plausible Causes:

-

Silanol Interactions: The most common cause of peak tailing for many compounds, especially those with polar functional groups, involves interaction with acidic silanol groups on the silica surface of the column packing.[8] Even though our target analyte is largely non-polar, the sulfur and nitrogen heteroatoms can have lone pairs of electrons that may interact with active silanols.

-

Improper Mobile Phase pH: If the mobile phase pH is not controlled, the ionization state of residual silanols can vary, leading to inconsistent and undesirable interactions.[8]

-

Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase at the column inlet can create active sites that cause tailing.[9]

Systematic Troubleshooting Protocol:

-

Acidify the Mobile Phase: This is the standard approach to suppress silanol activity.

-

Action: Add a small amount of acid to your mobile phase. 0.1% (v/v) formic acid or 0.05% (v/v) trifluoroacetic acid (TFA) are common choices.

-

Causality: The acid protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing ionic interactions with the analyte, which results in a more symmetrical peak shape.

-

-

Use a Buffered Mobile Phase: For maximum reproducibility, especially if developing a method for regulated environments, a buffer is recommended.

-

Action: Use a buffer with a pKa well below the pH of the mobile phase to ensure stable pH control. A 20-25 mM phosphate buffer at pH 2.5-3.0 is a robust choice for UV detection.[4]

-

-

Employ an End-Capped Column: Modern, high-purity silica columns are typically "end-capped" to reduce the number of accessible silanol groups.

-

Action: Ensure you are using a high-quality, end-capped column. If your column is old, it may have deteriorated.[9] Consider replacing it.

-

-

Flush the Column: If you suspect contamination, flush the column with a strong solvent series. A typical sequence is to reverse the column and flush with water, then isopropanol, then hexane, then isopropanol again, and finally re-equilibrate with your mobile phase. Always check the column manufacturer's instructions for pressure limits and solvent compatibility.

Q3: My peak is split or fronting. What does this indicate?

Peak splitting or fronting is often related to issues with the sample solvent or column inlet problems.[10]

Plausible Causes:

-